molecular formula C15H28ClN B14178154 1-(1-Aminopentyl)adamantane hydrochloride CAS No. 63872-80-0

1-(1-Aminopentyl)adamantane hydrochloride

Cat. No.: B14178154
CAS No.: 63872-80-0
M. Wt: 257.84 g/mol
InChI Key: YWJKDMTUXBCTAD-UHFFFAOYSA-N
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Description

1-(1-Aminopentyl)adamantane hydrochloride is a chemical compound that features an adamantane backbone with an aminopentyl group attached to one of its tertiary carbons. This compound is known for its unique structural properties and has been studied for various applications in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopentyl)adamantane hydrochloride typically involves the reaction of adamantane derivatives with aminopentyl groups. One common method starts with the bromination of adamantane to form 1-bromoadamantane. This intermediate is then reacted with an aminopentyl group under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through a more streamlined process that optimizes yield and reduces the use of toxic reagents. For example, a one-pot synthesis method has been developed that utilizes phase transfer catalysts and in situ salt formation with hydrochloric acid, resulting in a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopentyl)adamantane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted adamantane compounds .

Scientific Research Applications

1-(1-Aminopentyl)adamantane hydrochloride has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 1-(1-Aminopentyl)adamantane hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it is believed to increase the release of dopamine in the brain, which is beneficial for treating conditions like Parkinson’s disease. Additionally, it targets the M2 proton channel of influenza A virus, inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Aminopentyl)adamantane hydrochloride is unique due to its specific aminopentyl substitution, which imparts distinct chemical and biological properties compared to other adamantane derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

63872-80-0

Molecular Formula

C15H28ClN

Molecular Weight

257.84 g/mol

IUPAC Name

1-(1-adamantyl)pentan-1-amine;hydrochloride

InChI

InChI=1S/C15H27N.ClH/c1-2-3-4-14(16)15-8-11-5-12(9-15)7-13(6-11)10-15;/h11-14H,2-10,16H2,1H3;1H

InChI Key

YWJKDMTUXBCTAD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C12CC3CC(C1)CC(C3)C2)N.Cl

Origin of Product

United States

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